FAAH Inhibitory Activity: Quantitative % Inhibition in Human and Rat FAAH at Defined Concentration
In transfected COS-7 cells expressing recombinant FAAH, oleyl trifluoromethyl ketone (OTFMK) at a single defined concentration of 10 μM inhibited oleamide hydrolysis by 95.7% (human FAAH) and 94.8% (rat FAAH) [1]. By contrast, arachidonyl trifluoromethyl ketone (AACOCF3), the most widely used TFMK tool compound, is primarily characterized as a cPLA₂ inhibitor (IC₅₀ = 1.5 μM) and iPLA₂ inhibitor (IC₅₀ = 6.0 μM); AACOCF3 at 7.5 μM also achieves near-complete inhibition of anandamide hydrolysis in rat brain homogenate, but this activity derives from dual FAAH/cPLA₂ engagement rather than FAAH-selective targeting . The % FAAH inhibition data for OTFMK are reported under well-defined recombinant expression conditions (COS-7 cells, oleamide substrate), enabling direct comparison across human and rodent FAAH orthologs.
| Evidence Dimension | FAAH inhibition (% activity remaining at single concentration) |
|---|---|
| Target Compound Data | OTFMK 10 μM: 4.3% residual human FAAH activity (95.7% inhibition); 5.2% residual rat FAAH activity (94.8% inhibition) |
| Comparator Or Baseline | AACOCF3: cPLA₂ IC₅₀ = 1.5 μM, iPLA₂ IC₅₀ = 6.0 μM (recombinant enzyme assays); PACOCF3: iPLA₂ IC₅₀ = 3.8 μM, Ca²⁺-dependent PLA₂ IC₅₀ = 45 μM |
| Quantified Difference | OTFMK produces near-complete FAAH ablation (>94%) at 10 μM without reported cPLA₂ or iPLA₂ inhibition at this concentration; AACOCF3 and PACOCF3 display primary PLA₂ pharmacology at low micromolar concentrations. |
| Conditions | Transfected COS-7 cells; recombinant human and rat FAAH; oleamide hydrolysis assay |
Why This Matters
A compound achieving >94% FAAH inhibition at a single, experimentally accessible concentration (10 μM) across both human and rodent enzymes provides a reproducible pharmacological benchmark for FAAH-dependent pathway dissection, whereas AACOCF3 and PACOCF3 confound such experiments through simultaneous PLA₂ blockade.
- [1] Giang DK, Cravatt BF. Molecular characterization of human and mouse fatty acid amide hydrolases. Proc Natl Acad Sci USA. 1997;94(6):2238-2242. PMID: 9122178 View Source
